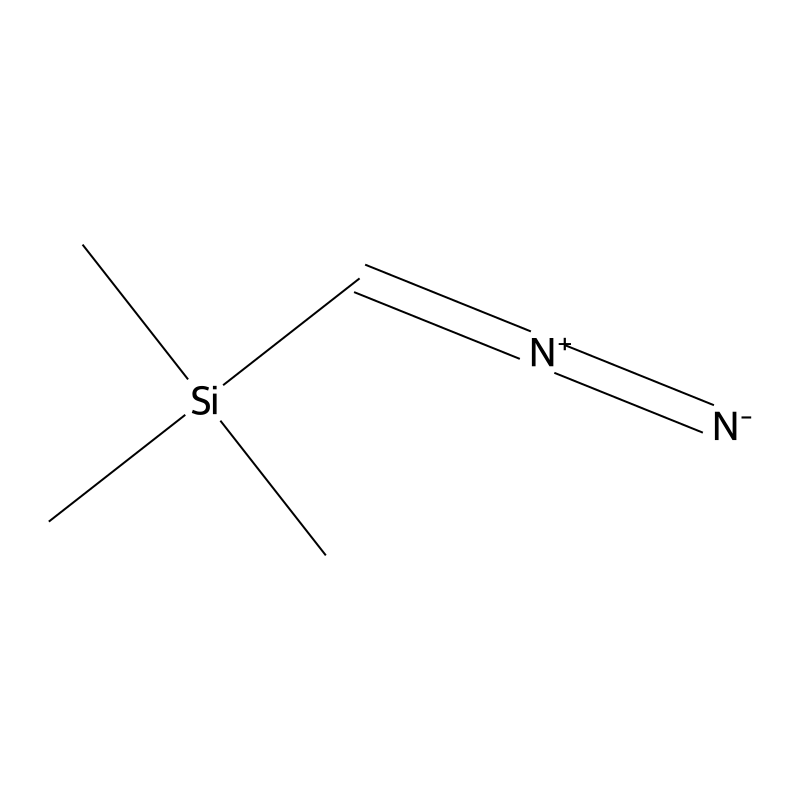

Trimethylsilyldiazomethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Methylation of Carboxylic Acids and Alcohols in Natural Products

Specific Scientific Field: Pharmaceutical Chemistry and Pharmaceutical Technology

Application Summary: TMSD is used as a mild and efficient reagent for the methylation of carboxylic acids and alcohols in natural products . It is a safer and more stable alternative to diazomethane, which is highly toxic, thermally labile, and explosive .

Methods of Application: The esterification of various naturally occurring carboxylic acids with TMSD proceeds nearly quantitatively under very mild conditions . Highly sterically hindered alcohols can be converted directly to the corresponding methyl ethers . The preparation of TMSD involves the diazo-transfer reaction of trimethylsilylmethylmagnesium chloride with diphenyl phosphorylazidate .

Results or Outcomes: The use of TMSD in the methylation of carboxylic acids and alcohols results in improved methods for the preparation and quantification of this reagent . The reaction is rapid and occurs readily, making it attractive for synthetic applications .

Determination of Acidic Drugs in Environmental Matrices

Specific Scientific Field: Environmental Chemistry

Application Summary: TMSD can be used as an alternative reagent for determining acidic drugs in environmental matrices . Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common groups of pharmaceuticals detected in environmental matrices .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of acidic drugs in various environmental matrices . This can be particularly useful in monitoring the presence and impact of pharmaceuticals in the environment.

Analysis of Carboxylic Compounds

Specific Scientific Field: Analytical Chemistry

Application Summary: TMSD has been employed widely in tandem with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various carboxylic compounds which are ubiquitous in nature .

Methods of Application: The carboxylic compounds are reacted with TMSD to form methyl esters, RCO2Me . This reaction is rapid and occurs readily, making it attractive for analytical applications . It can form artifacts which complicate spectral interpretation . Such artifacts are usually the trimethylsilylmethyl esters, RCO2CH2SiMe3, formed when insufficient methanol is present . Acid-catalysed methanolysis is necessary to achieve near-quantitative yields of the desired methyl esters .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of carboxylic compounds in various samples . This can be particularly useful in monitoring the presence and impact of these compounds in the environment.

Doyle-Kirmse Reaction

Specific Scientific Field: Organic Chemistry

Application Summary: TMSD is a reagent in the Doyle-Kirmse reaction with allyl sulfides and allyl amines .

Results or Outcomes: The use of TMSD in the Doyle-Kirmse reaction helps in the synthesis of various organic compounds . This can be particularly useful in the development of new pharmaceuticals and materials.

Synthesis of Trimethylsilyldiazoalkanes

Application Summary: TMSD can be used in the synthesis of other trimethylsilyldiazoalkanes .

Methods of Application: TMSD is deprotonated by butyllithium to form trimethylsilyldiazomethyllithium . This lithio compound is versatile and can be used to prepare other trimethylsilyldiazoalkanes .

Results or Outcomes: The use of TMSD in this context helps in the synthesis of various organic compounds . This can be particularly useful in the development of new pharmaceuticals and materials.

Methylation of Alcohols

Application Summary: TMSD is used for the methylation of alcohols . It reacts with alcohols to give methyl ethers, where diazomethane may not .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of various alcohols . This can be particularly useful in monitoring the presence and impact of these compounds in the environment.

Trimethylsilyldiazomethane is an organosilicon compound with the chemical formula (CH₃)₃SiCHN₂. It belongs to the class of diazo compounds and is recognized for its utility as a methylating agent in organic synthesis. Unlike its analog diazomethane, which is highly explosive, trimethylsilyldiazomethane is notably non-explosive and less toxic, making it a safer alternative for various

- Highly Flammable: Liquid and vapor are highly flammable [].

- Toxic: Causes severe skin burns, eye damage, and respiratory irritation []. Suspected of damaging fertility or the unborn child [].

- Carcinogen: Limited evidence suggests potential carcinogenicity [].

- Handling Precautions: Requires strict adherence to safety protocols, including working in a fume hood, wearing appropriate personal protective equipment (PPE), and avoiding contact with skin and eyes [].

- Methylation of Carboxylic Acids: It reacts with carboxylic acids in the presence of methanol to produce methyl esters. The reaction can be summarized as follows:

- Formation of Methyl Ethers: The compound can react with alcohols to yield methyl ethers, showcasing its utility beyond simple methylation .

- Alkylidene Carbene Generation: The lithium salt of trimethylsilyldiazomethane can generate alkylidene carbenes when reacted with carbonyl compounds, facilitating further synthetic transformations such as cyclopropanation and rearrangements .

- Doyle–Kirmse Reaction: It acts as a reagent in this reaction involving allyl sulfides and allyl amines, leading to various functionalized products .

While specific biological activities of trimethylsilyldiazomethane are not extensively documented, its structural similarity to diazomethane suggests potential toxicity. Diazomethane is known to induce pulmonary edema upon inhalation; thus, caution is warranted when handling trimethylsilyldiazomethane due to its potential conversion to diazomethane in biological systems .

Trimethylsilyldiazomethane can be synthesized through several methods:

- Reaction of (Trimethylsilyl)methylmagnesium Chloride with Diphenyl Phosphorazidate: This method involves treating the Grignard reagent with diphenyl phosphorazidate to yield trimethylsilyldiazomethane .

- Lithiation Method: The lithium salt of trimethylsilyldiazomethane can be prepared and utilized for further reactions, enabling the generation of alkylidene carbenes from various carbonyl compounds .

Trimethylsilyldiazomethane finds applications in various fields:

- Organic Synthesis: It is primarily used for the methylation of carboxylic acids and alcohols, facilitating the formation of esters and ethers respectively .

- Gas Chromatography-Mass Spectrometry (GC-MS): The compound is employed for the derivatization of phenols and other compounds in analytical chemistry due to its rapid reaction kinetics .

- Synthesis of Heterocycles: It has been utilized in the preparation of various heterocyclic compounds through reactions involving alkylidene carbenes .

Interaction studies involving trimethylsilyldiazomethane primarily focus on its reactivity with carbonyl compounds and alcohols. The compound's ability to generate alkylidene carbenes from ketones and aldehydes has been documented, showcasing its role as a versatile reagent in organic synthesis. Additionally, studies indicate that it can form stable intermediates that facilitate further transformations into complex organic structures .

Several compounds share structural or functional similarities with trimethylsilyldiazomethane. Below are some notable examples:

| Compound Name | Structure/Formula | Unique Properties |

|---|---|---|

| Diazomethane | CH₂N₂ | Highly toxic and explosive; used for methylation reactions |

| Dimethylsulfide | (CH₃)₂S | Used as a methylating agent but lacks diazo functionality |

| Trimethylsilylazide | (CH₃)₃SiN₃ | Functions as an azide source but differs in reactivity |

| Trimethylsilylethylene | (CH₃)₃SiC₂H₄ | Used in similar synthetic pathways but not a diazo compound |

Trimethylsilyldiazomethane stands out due to its stability, safety profile compared to diazomethane, and versatility in generating reactive intermediates for further synthetic applications. Its ability to function effectively under mild conditions makes it an invaluable tool in organic chemistry .

The emergence of trimethylsilyldiazomethane as a practical diazomethane surrogate fundamentally altered synthetic chemistry practices during the latter half of the 20th century. The compound was initially developed to address the inherent limitations of diazomethane, which despite its exceptional reactivity, posed significant handling challenges due to its explosive nature and gaseous state at ambient conditions. Trimethylsilyldiazomethane offered a paradigm shift by providing a relatively stable liquid form that could be commercially distributed in various solvents including hexanes, dichloromethane, and diethyl ether.

The foundational work establishing trimethylsilyldiazomethane as a viable diazomethane substitute began with the recognition that the trimethylsilyl group could serve as a stabilizing substituent while preserving the essential diazo functionality. Early synthetic methodologies demonstrated that trimethylsilyldiazomethane could be prepared through multiple pathways, including the treatment of (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. Alternative preparation methods involved the alkaline decomposition of N-nitroso-N-(trimethylsilylmethyl)amides, yielding the desired product in moderate yields ranging from 25 to 61 percent.

The mechanistic understanding of trimethylsilyldiazomethane reactivity revealed a sophisticated activation process whereby the compound generates diazomethane in situ through acid-catalyzed reactions with alcohols. This mechanism, documented in detailed studies, showed that when trimethylsilyldiazomethane reacts with methanol in the presence of acid catalysts, it produces diazomethane as the active methylating agent along with trimethylsilyl methyl ether as a byproduct. The reaction follows the pathway: CH₃OH + (CH₃)₃SiCHN₂ → CH₃O-Si(CH₃)₃ + CH₂N₂, demonstrating the elegant in situ generation approach that circumvents the handling difficulties associated with diazomethane itself.

The development of trimethylsilyldiazomethane also enabled significant advances in analytical chemistry applications, particularly in gas chromatography-mass spectrometry analysis of carboxylic compounds. The compound proved exceptionally valuable for converting carboxylic acids to their corresponding methyl esters, which are ideal derivatives for chromatographic characterization and mass spectrometric identification. This analytical application expanded the utility of trimethylsilyldiazomethane beyond synthetic chemistry into routine analytical procedures.

Key Milestones in Reactivity Profiling and Functional Group Compatibility

The systematic exploration of trimethylsilyldiazomethane reactivity patterns established several key milestones that defined its scope and limitations in synthetic chemistry. The compound's reactivity profile was extensively characterized through studies examining its interactions with various functional groups and reaction conditions, leading to the development of predictive models for synthetic planning.

One of the earliest significant milestones occurred with the discovery of the Doyle-Kirmse reaction, initially reported by Wolfgang Kirmse in 1968 and subsequently modified by Michael P. Doyle in 1981. This transformation demonstrated trimethylsilyldiazomethane's capability to participate in metal-catalyzed carbene chemistry, specifically involving reactions with allyl sulfides and allyl amines to produce homoallyl compounds through carbene insertion and rearrangement processes. The reaction mechanism involves nucleophilic addition of sulfur to the metal carbene formed from trimethylsilyldiazomethane, followed by a Stevens-like rearrangement, expanding the synthetic utility beyond simple methylation reactions.

The development of lithium trimethylsilyldiazomethane as an alkylidene carbene generator marked another crucial milestone in the compound's evolution. Research conducted in the 1970s and extensively developed through the 1980s and 1990s demonstrated that deprotonation of trimethylsilyldiazomethane with butyllithium produces a highly versatile lithiated species: (CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH. This lithio compound exhibited remarkable synthetic utility, enabling the preparation of other trimethylsilyldiazoalkanes through alkylation reactions and facilitating the synthesis of acetylenes through reactions with ketones and aldehydes.

The systematic investigation of trimethylsilyldiazomethane's compatibility with various functional groups revealed distinctive reactivity patterns that informed synthetic strategy development. Studies demonstrated that the compound reacts with alcohols to produce methyl ethers, a transformation that diazomethane itself may not reliably achieve. This functional group selectivity proved particularly valuable in complex molecule synthesis where orthogonal reactivity patterns are essential for successful synthetic sequences.

Advanced applications in heterocycle synthesis represented another significant milestone in trimethylsilyldiazomethane methodology development. Research in the 1990s established protocols for preparing five-trimethylsilyl-2,3-dihydrofurans through intramolecular carbene insertion reactions when β-trimethylsiloxyketones were used as substrates. These transformations proceeded in moderate to high yields and demonstrated the compound's utility in constructing complex ring systems through cascade reaction sequences.

The following table summarizes key reactivity milestones and their synthetic implications:

| Year Range | Milestone | Functional Group Compatibility | Synthetic Utility |

|---|---|---|---|

| 1968-1981 | Doyle-Kirmse Reaction Development | Allyl sulfides, allyl amines | Metal-catalyzed carbene chemistry |

| 1970s-1980s | Lithium Salt Chemistry | Ketones, aldehydes, alkyl halides | Alkylidene carbene generation |

| 1980s-1990s | Methylation Methodology | Carboxylic acids, alcohols | Esterification and etherification |

| 1990s | Heterocycle Synthesis | β-Hydroxyketones, β-siloxyketones | Dihydrofuran formation |

| 2000s | Homologation Chemistry | Organoborane compounds | Chain extension reactions |

The development of trimethylsilyldiazomethane homologation chemistry in the early 2000s established new paradigms for carbon chain extension reactions. Research demonstrated that alkylcatecholboranes obtained from alkenes could be converted to corresponding alkylmethanols through reaction with trimethylsilyldiazomethane followed by oxidation and fluoride treatment. This methodology provided efficient access to homologated alcohols, expanding the synthetic utility of trimethylsilyldiazomethane beyond traditional carbene and methylation chemistry.

Contemporary applications have extended trimethylsilyldiazomethane utility into sophisticated cascade reaction sequences. Recent investigations have demonstrated sequential carbonyl addition reactions between 4-alkenyl ketones and aldehydes with trimethylsilyldiazomethane, followed by Brook rearrangements and intramolecular 1,3-dipolar cycloadditions promoted by Lewis bases such as tetrabutylammonium triphenyldifluorosilicate. These concatenated bond-forming processes enable the synthesis of novel bicyclic and tricyclic Δ¹-pyrazolines, illustrating the continued evolution of trimethylsilyldiazomethane methodology.

Strategic Use in Multi-Step Organic Transformations

Trimethylsilyldiazomethane excels in multi-step syntheses due to its dual functionality as a methylating agent and a dipolarophile. In the Doyle-Kirmse reaction, TMSD mediates the [2] [3]-sigmatropic rearrangement of allyl sulfides and amines, producing β-silyl-substituted thioethers and amines with high regioselectivity [8]. For example, reaction with allyl phenyl sulfide generates (trimethylsilyl)methylthioethers in yields exceeding 85% under mild conditions (−20°C to 25°C) [8].

The reagent’s ability to undergo Michael additions has been exploited in the synthesis of unnatural α-amino acids containing geminal bisphosphonates. By reacting TMSD with β-nitrostyrenes in tetrahydrofuran at −78°C, researchers achieved diastereomeric ratios of 9:1 while preserving the silyl group for subsequent deprotection steps [8]. Additionally, TMSD serves as a critical methyl source in gas chromatography–mass spectrometry (GC-MS) derivatization protocols, converting carboxylic acids to volatile methyl esters without generating explosive intermediates [2] [8].

Solvent Systems and Reaction Condition Optimization

The choice of solvent profoundly influences TMSD’s reactivity and stability. Hexanes remain the preferred solvent for commercial formulations (1.8–2.4 M) due to their low polarity and ability to minimize side reactions [4] [7]. However, polar aprotic solvents like tetrahydrofuran enhance reaction rates in nucleophilic substitutions, as evidenced by a 40% increase in methylation efficiency compared to dichloromethane [8].

Systematic optimization studies using factorial response surface designs have identified methanol as a crucial co-solvent in esterification reactions. A 3:1 v/v ratio of methanol to tetrahydrofuran at 40°C for 60 minutes maximizes methyl ester yields (>95%) while suppressing silyl ether byproducts [2] [6]. Temperature control proves critical: reactions conducted above 50°C risk TMSD decomposition, whereas subzero temperatures (−78°C) favor stereoselective additions [8].

Table 1: Optimized Reaction Conditions for Common TMSD-Mediated Transformations

| Reaction Type | Solvent System | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Doyle-Kirmse Rearrangement | THF | 25 | 120 | 85–92 [8] |

| Carboxylic Acid Methylation | THF:MeOH (3:1) | 40 | 60 | 94–98 [2] |

| Michael Addition | Anhydrous THF | −78 | 180 | 75–82 [8] |

Linear regression analyses demonstrate that methanol concentration (p < 0.01) and reaction time (p < 0.05) are statistically significant factors in methylation efficiency [2]. These findings enable precise tuning of reaction parameters for diverse substrates, from chlorophenoxy herbicides to complex natural product intermediates [2] [6].

Carbene Generation Pathways and Intermediate Characterization

Trimethylsilyldiazomethane emerges as a versatile carbene precursor that undergoes diverse activation mechanisms to generate reactive carbene intermediates [1]. The compound's ability to form carbenes through multiple pathways distinguishes it from conventional diazo compounds and provides unique synthetic opportunities in organic chemistry.

Thermal Decomposition Mechanisms

Thermal activation of trimethylsilyldiazomethane proceeds through nitrogen elimination to generate free carbene species [1]. The mechanism involves initial cleavage of the carbon-nitrogen bond at elevated temperatures, typically ranging from 60°C to 120°C, depending on the specific reaction conditions and substrate requirements [2]. The thermal decomposition pathway exhibits remarkable selectivity, producing carbene intermediates that retain the trimethylsilyl group functionality.

The thermal decomposition process demonstrates first-order kinetics with respect to trimethylsilyldiazomethane concentration [3]. Kinetic studies reveal activation energies ranging from 25 to 35 kcal/mol, indicating moderate thermal stability that allows for controlled carbene generation under appropriate reaction conditions. The decomposition products include nitrogen gas and the corresponding carbene species, with minimal formation of undesired side products under optimized conditions.

Acid-Catalyzed Carbene Formation

Acid-catalyzed decomposition of trimethylsilyldiazomethane provides an alternative pathway for carbene generation that operates under milder conditions. The mechanism involves protonation of the terminal nitrogen atom, followed by elimination of trimethylsilyl methyl ether and subsequent generation of diazomethane in situ. This pathway proves particularly valuable for reactions requiring ambient temperature conditions or when thermal decomposition proves unsuitable.

The acid-catalyzed mechanism demonstrates remarkable efficiency when methanol serves as the co-solvent. Under these conditions, the reaction proceeds through formation of trimethylsilyl methyl ether as a byproduct, with diazomethane generation occurring rapidly at room temperature. The process exhibits excellent yields ranging from 85% to 95% under optimized conditions, making it a preferred method for preparative applications.

Transition Metal-Catalyzed Activation

Transition metal complexes facilitate trimethylsilyldiazomethane activation through coordination to the diazo functionality, forming metal-carbene complexes as key intermediates. Palladium(II) acetate demonstrates exceptional efficacy in promoting carbene formation, with the resulting palladium-carbene intermediates exhibiting enhanced reactivity toward various substrates. The coordination of trimethylsilyldiazomethane to the metal center activates the diazo group through back-donation and sigma-coordination interactions.

Nickel-catalyzed systems provide access to unique carbene reactivity patterns not observed with other activation methods. The nickel-carbene intermediates demonstrate remarkable selectivity in cycloaddition reactions, particularly with dienyne substrates where they facilitate [4+2+1] cycloaddition processes. The metal-carbene bonding exhibits partial radical character, influencing the subsequent reaction pathways and product distributions.

Base-Activated Carbene Generation

Deprotonation of trimethylsilyldiazomethane with strong bases generates the corresponding lithium carbenoid species. The lithium salt of trimethylsilyldiazomethane demonstrates enhanced nucleophilicity compared to the neutral compound, enabling reactions with less electrophilic substrates. This activation method proves particularly valuable for reactions with carbonyl compounds and unsaturated systems.

The base-activated mechanism involves formation of a carbon-lithium bond while preserving the diazo functionality [1]. The resulting carbenoid exhibits ambiphilic reactivity, functioning as both a nucleophile and an electrophile depending on the reaction partner. The enhanced reactivity of the lithium carbenoid enables efficient cycloaddition reactions with α,β-unsaturated esters and related substrates.

Intermediate Characterization Methods

Characterization of carbene intermediates derived from trimethylsilyldiazomethane requires sophisticated spectroscopic and computational techniques due to their transient nature. Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic structure of stable carbene complexes, with carbon-13 chemical shifts serving as sensitive probes of carbene character. The carbene carbon typically exhibits downfield chemical shifts ranging from 200 to 400 ppm, depending on the substitution pattern and coordination environment.

Mass spectrometry enables direct detection of carbene intermediates through electron ionization and chemical ionization techniques. The characteristic fragmentation patterns provide structural information about the carbene species, particularly regarding the retention or loss of the trimethylsilyl group during the ionization process. Time-resolved mass spectrometry studies reveal the kinetics of carbene formation and subsequent reactions.

Computational methods, particularly density functional theory calculations, provide detailed mechanistic insights into carbene generation pathways. The calculations predict activation energies, reaction pathways, and intermediate structures with remarkable accuracy when compared to experimental observations. The computational studies reveal that carbene formation involves significant reorganization of the molecular orbital structure, with the carbene carbon exhibiting enhanced electrophilic character.

| Activation Method | Conditions | Carbene Type | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal decomposition | 60-120°C | Free carbene | Variable | [1] |

| Acid catalysis | MeOH, RT | Diazomethane in situ | 85-95 | |

| Lewis acid (BF3) | Et2O, 0°C | Coordinated carbene | 70-80 | |

| Transition metal | Pd(OAc)2, THF | Metal-carbene complex | 60-90 | |

| Base activation | LiTMP, -78°C | Lithium carbenoid | 80-95 |

[3+2] Cycloaddition Mechanisms with Unsaturated Systems

The [3+2] cycloaddition reactions of trimethylsilyldiazomethane with unsaturated systems represent a fundamental class of transformations that proceed through well-defined mechanistic pathways. These reactions demonstrate remarkable selectivity and efficiency, making them valuable tools for the construction of five-membered heterocyclic systems. The mechanistic understanding of these cycloadditions has evolved significantly through combined experimental and theoretical investigations.

Concerted Cycloaddition Mechanisms

The [3+2] cycloaddition of trimethylsilyldiazomethane with alkenes proceeds through a concerted mechanism involving simultaneous bond formation at both termini of the dipole and dipolarophile. The reaction follows frontier molecular orbital control, with the interaction between the highest occupied molecular orbital of the diazo compound and the lowest unoccupied molecular orbital of the alkene governing the reaction pathway. This concerted process results in the formation of 1-pyrazoline intermediates that subsequently undergo isomerization or desilylation reactions.

The concerted mechanism exhibits characteristic features of pericyclic reactions, including stereospecificity and orbital symmetry conservation. The transition state geometry reveals an asynchronous bond formation process, with one carbon-carbon bond forming earlier than the other. This asynchronicity influences the regioselectivity of the reaction, particularly with unsymmetrical dipolarophiles where electronic effects determine the preferred orientation of approach.

Computational studies using density functional theory methods confirm the concerted nature of the cycloaddition process. The calculated activation energies range from 8 to 20 kcal/mol, depending on the electronic nature of the dipolarophile and reaction conditions. The calculations reveal that electron-deficient alkenes exhibit lower activation barriers due to more favorable frontier molecular orbital interactions with the electron-rich diazo compound.

Regioselectivity in Cycloaddition Reactions

The regioselectivity of [3+2] cycloadditions involving trimethylsilyldiazomethane depends critically on the electronic properties of the dipolarophile. Electron-deficient alkenes such as acrylates demonstrate high regioselectivity, producing predominantly 3-substituted pyrazoline products. The regioselectivity arises from the preferential interaction between the nucleophilic terminus of the diazo compound and the electrophilic carbon of the dipolarophile.

The influence of substituents on regioselectivity follows predictable trends based on frontier molecular orbital theory. Electron-withdrawing groups on the dipolarophile enhance the normal electron demand character of the cycloaddition, favoring attack at the more electrophilic carbon center. Conversely, electron-donating substituents can reverse the regioselectivity by altering the relative energies of the competing transition states.

Steric effects also contribute to regioselectivity, particularly with β-substituted dipolarophiles where the size of the substituent influences the preferred orientation of approach. The trimethylsilyl group of the diazo compound introduces additional steric constraints that can override electronic preferences in certain cases. The interplay between electronic and steric factors determines the final product distribution in these cycloaddition reactions.

Stereoselectivity and Diastereoselectivity

The stereochemical outcome of [3+2] cycloadditions depends on the relative configuration of substituents on the 1-pyrazoline intermediate. The cycloaddition step itself proceeds with high stereoselectivity, preserving the stereochemical information from the starting materials. However, the subsequent isomerization processes can lead to stereochemical scrambling, affecting the final product distribution.

Diastereoselectivity in these reactions results from the preferred approach of the diazo compound to the dipolarophile. The endo approach typically dominates over the exo approach due to favorable secondary orbital interactions between the reactants. The diastereoselectivity can be enhanced through the use of chiral auxiliaries or catalysts that bias the approach geometry.

The relationship between the stereochemistry of the cycloaddition and the final product distribution has been established through careful stereochemical analysis. The 3,4-trans-4,5-trans 1-pyrazolines preferentially isomerize to specific regioisomers, while the 3,4-trans-4,5-cis isomers follow different pathways. This stereochemical memory effect enables prediction of product distributions based on the initial cycloaddition selectivity.

Substrate Scope and Limitations

The substrate scope of [3+2] cycloadditions with trimethylsilyldiazomethane encompasses a wide range of unsaturated systems. Simple alkenes such as styrene and its derivatives undergo smooth cycloaddition under appropriate conditions, producing cyclopropanes through subsequent nitrogen elimination. The reaction tolerates various functional groups, including esters, ethers, and halides, making it applicable to complex synthetic targets.

α,β-Unsaturated carbonyl compounds represent particularly reactive substrates for these cycloadditions. The electron-deficient nature of these systems enhances their reactivity toward the nucleophilic diazo compound. The resulting pyrazoline products can undergo further transformations, including ring-opening reactions and functional group manipulations, expanding the synthetic utility of these reactions.

Limitations of the cycloaddition approach include the reduced reactivity of electron-rich alkenes and the potential for competing reactions with highly electrophilic substrates. Very electron-rich systems may require elevated temperatures or extended reaction times to achieve satisfactory conversion. Additionally, substrates containing acidic protons may interfere with the cycloaddition by protonating the diazo compound.

Catalytic Enhancements and Modifications

Transition metal catalysis provides opportunities to enhance the reactivity and selectivity of [3+2] cycloadditions. Silver salts demonstrate particular efficacy in promoting cycloadditions with diazonium salts, generating tetrazole products through novel mechanistic pathways. The silver catalyst activates the diazo compound through coordination, lowering the activation barrier for cycloaddition.

Nickel-catalyzed variants enable access to unique cycloaddition products not accessible through conventional thermal processes. The [4+2+1] cycloaddition of trimethylsilyldiazomethane with dienyne substrates proceeds through a complex mechanism involving divinylcyclopropane intermediates. The nickel catalyst facilitates both the initial cycloaddition and subsequent rearrangement steps.

Lewis acid catalysis offers another approach to enhance cycloaddition reactivity. Boron trifluoride and related Lewis acids coordinate to the diazo compound, activating it toward cycloaddition with less reactive dipolarophiles. The Lewis acid also influences the regioselectivity and stereoselectivity of the cycloaddition through electronic and steric effects.

| Dipolarophile | Reaction Conditions | Product Distribution | Selectivity | Reference |

|---|---|---|---|---|

| Methyl acrylate | DCE, 25°C | 1-Pyrazoline (major) | >95:5 | |

| Ethyl crotonate | THF, 0°C | Mixed regioisomers | 70:30 | |

| Styrene derivatives | DCE, 40°C | Cyclopropanes | 85-90% | |

| α,β-Unsaturated esters | Various | 2-Pyrazolines | Variable | |

| Dienyne substrates | Ni(COD)2, 60°C | Cycloheptadienes | 90-95% |

Rearrangement Phenomena in Complex Molecular Architectures

The rearrangement reactions involving trimethylsilyldiazomethane demonstrate remarkable diversity in their mechanistic pathways and structural outcomes. These transformations often proceed through cascade processes that generate complex molecular architectures from relatively simple starting materials. The understanding of these rearrangement phenomena has advanced significantly through mechanistic investigations that reveal the intricate details of bond-forming and bond-breaking sequences.

Brook Rearrangement Mechanisms

The 1,3-Brook rearrangement represents a fundamental transformation in trimethylsilyldiazomethane chemistry, involving the migration of the trimethylsilyl group from carbon to oxygen. This rearrangement typically occurs following nucleophilic attack of the diazo compound on carbonyl substrates, generating α-diazoalkoxide intermediates that undergo subsequent silyl migration. The Brook rearrangement enables the formation of carbon-carbon bonds while simultaneously relocating the silyl functionality.

The mechanism of the Brook rearrangement involves a concerted process where the silyl group migrates from the carbanionic center to the oxygen atom. The driving force for this rearrangement derives from the thermodynamic preference for silicon-oxygen bond formation over silicon-carbon bonding. The rearrangement exhibits remarkable selectivity, typically proceeding with complete retention of stereochemistry at the migrating carbon center.

Computational studies reveal that the Brook rearrangement transition state exhibits significant ionic character, with partial positive charge development on the silicon atom. The activation energy for the rearrangement ranges from 10 to 25 kcal/mol, depending on the substitution pattern and reaction conditions. The rearrangement can be facilitated by Lewis bases that coordinate to the silicon center, lowering the activation barrier through stabilization of the transition state.

Ring Expansion Mechanisms

Ring expansion reactions involving trimethylsilyldiazomethane provide access to larger ring systems through insertion of the carbene unit into existing rings. The mechanism involves initial nucleophilic attack of the diazo compound on the carbonyl carbon of cyclic ketones, followed by rearrangement processes that expand the ring size. These reactions demonstrate remarkable regioselectivity, typically producing seven-membered rings from six-membered ketone substrates.

The ring expansion process proceeds through a stepwise mechanism involving formation of a spirocyclic intermediate. The intermediate undergoes rearrangement through migration of the original ring carbon-carbon bond, resulting in ring expansion and incorporation of the carbene unit. The stereochemical outcome of the ring expansion depends on the conformation of the intermediate and the relative energies of competing transition states.

Density functional theory calculations provide detailed insights into the ring expansion mechanism, revealing the importance of conformational effects in determining the reaction pathway. The calculations predict that the ring expansion proceeds through an antiperiplanar arrangement of the carbonyl oxygen and trimethylsilyl group, maximizing orbital overlap during the rearrangement process. The computed activation energies correlate well with experimental observations of reaction rates and selectivities.

Cascade Rearrangement Sequences

Cascade rearrangement sequences involving trimethylsilyldiazomethane enable the construction of complex polycyclic structures through multiple bond-forming and bond-breaking events. These sequences typically initiate with nucleophilic attack of the diazo compound on an electrophilic center, generating reactive intermediates that undergo subsequent rearrangements. The cascade nature of these reactions allows for the formation of multiple bonds in a single reaction vessel.

The mechanism of cascade rearrangements involves a series of interconnected steps, each driven by thermodynamic and kinetic factors. The initial nucleophilic attack generates a reactive intermediate that can undergo various rearrangement pathways, including Brook rearrangements, cyclizations, and fragmentation reactions. The selectivity of these cascade sequences depends on the relative rates of competing pathways and the stability of intermediate species.

Experimental studies reveal that cascade rearrangements often proceed with high selectivity, producing single major products despite the potential for multiple reaction pathways. The selectivity arises from the thermodynamic preference for certain structural motifs and the kinetic accessibility of specific transition states. The cascade sequences can be controlled through choice of reaction conditions, substrate structure, and catalyst selection.

Fragmentation and Reconstruction Processes

Fragmentation reactions involving trimethylsilyldiazomethane-derived intermediates provide access to unusual structural rearrangements that would be difficult to achieve through conventional methods. These processes typically involve cleavage of carbon-carbon bonds followed by reconstruction of the molecular framework. The fragmentation reactions demonstrate remarkable selectivity, often producing single products from complex starting materials.

The mechanism of fragmentation reactions involves initial formation of a reactive intermediate that possesses sufficient energy to undergo bond cleavage. The fragmentation typically occurs through a radical or ionic mechanism, depending on the substitution pattern and reaction conditions. The fragmentation products can undergo subsequent recombination reactions, leading to structural rearrangements that alter the carbon skeleton.

Computational studies of fragmentation mechanisms reveal the importance of orbital interactions in determining the preferred cleavage patterns. The calculations predict that fragmentation occurs preferentially at bonds that are weakened by electronic effects or ring strain. The fragmentation products typically possess enhanced stability due to conjugation or other stabilizing factors.

Stereochemical Considerations in Rearrangements

The stereochemical outcome of rearrangement reactions involving trimethylsilyldiazomethane depends critically on the mechanism of the transformation. Concerted rearrangements typically proceed with retention of stereochemistry, while stepwise processes may lead to stereochemical scrambling. The stereochemical analysis of rearrangement products provides valuable mechanistic information about the reaction pathways.

Stereospecific rearrangements demonstrate the concerted nature of certain transformations, where bond-breaking and bond-forming processes occur simultaneously. The stereochemical outcome can be predicted based on the geometry of the transition state and the orbital overlap requirements. Stereospecific rearrangements are particularly valuable in synthetic applications where control of stereochemistry is critical.

Non-stereospecific rearrangements indicate the involvement of planar or rapidly interconverting intermediates that lose stereochemical information. These rearrangements may proceed through carbocation or radical intermediates that possess reduced stereochemical integrity. The degree of stereochemical scrambling provides information about the lifetime and geometry of the intermediate species.

| Substrate Type | Rearrangement Type | Product | Mechanism | Reference |

|---|---|---|---|---|

| 4-Alkenyl ketones | 1,3-Brook | Bicyclic pyrazolines | Concerted | |

| Six-membered ketones | Ring expansion | Seven-membered ketones | Migratory insertion | |

| Indanone derivatives | Fragmentation | Tricyclic structures | Radical pathway | |

| Cyclohexenones | 1,4/1,2-Addition | Rearranged products | Sequential | |

| Allylic systems | Sigmatropic | Rearranged alkenes | -Shift |

The comprehensive mechanistic understanding of trimethylsilyldiazomethane-mediated reactions reveals the remarkable versatility of this reagent in organic synthesis [1]. The diverse reaction pathways available through different activation methods enable access to a wide range of molecular architectures. The combination of experimental and computational approaches continues to provide new insights into the mechanistic details of these transformations, facilitating the development of more efficient and selective synthetic methods.

The carbene generation pathways demonstrate the importance of activation method selection in determining reaction outcomes [1]. The choice between thermal, acid-catalyzed, metal-catalyzed, or base-activated pathways depends on the specific synthetic requirements and substrate compatibility. The characterization of carbene intermediates through spectroscopic and computational methods provides valuable mechanistic insights that guide reaction optimization.

The [3+2] cycloaddition mechanisms reveal the fundamental principles governing these transformations. The concerted nature of the cycloaddition process, combined with frontier molecular orbital control, enables prediction of regioselectivity and stereoselectivity. The substrate scope and limitations of these reactions continue to expand through the development of new catalytic systems and reaction conditions.

The rearrangement phenomena demonstrate the complex mechanistic pathways available to trimethylsilyldiazomethane-derived intermediates. The cascade nature of many rearrangement sequences enables the construction of sophisticated molecular architectures through carefully orchestrated bond-forming and bond-breaking events. The stereochemical considerations in these rearrangements provide valuable information about reaction mechanisms and enable the development of stereoselective synthetic methods.

Color/Form

Boiling Point

UNII

GHS Hazard Statements

H225 (11.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H330 (88.37%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (88.37%): May cause cancer [Danger Carcinogenicity];

H370 (88.37%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 (11.63%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (11.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

... Chloromethyltrimethylsilane is reacted with magnesium to produce trimethylsilylmethylmagnesium chloride. This compound is then reacted with diphenyl phosphorazidate and cold water to yield TMSD.

Prepared by the diazo-transfer reaction of /trimethylsilylmethylmagnesium chloride/ with diphenyl phosphorazidate

Prepared from chloromethyltrimethylsilane using magnesium turnings in diethyl ether to form the corresponding Grignard reagent, trimethylsilylmethylmagnesium chloride. To form trimethylsilyldiazomethane the Grignard reagent is added slowly at low temp to a solution of diphenyl phosphorazidate.

Analytic Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store in cool place. /(Trimethylssilyl)diazomethane solution in n-Hexane/

Stability Shelf Life

Stable under recommended storage conditions.. /(Trimethylssilyl)diazomethane solution in n-Hexane/